2-Formylfuran-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

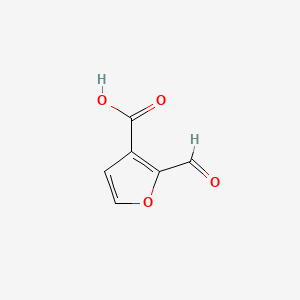

Structure

3D Structure

Properties

IUPAC Name |

2-formylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPTYRBQYCIAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708027 | |

| Record name | 2-Formylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14757-79-0 | |

| Record name | 2-Formylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Formylfuran-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 2-Formylfuran-3-carboxylic acid, a polyfunctional heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the synthesis, molecular structure, spectroscopic signature, and chemical reactivity of this molecule. By synthesizing established chemical principles with data from analogous structures, this guide offers field-proven insights and detailed experimental protocols. The unique arrangement of a formyl group and a carboxylic acid on a furan scaffold presents a versatile platform for the synthesis of complex molecular architectures, positioning this compound as a valuable building block in medicinal chemistry and materials science.

Introduction: The Strategic Value of Polyfunctional Furans

Furan-containing heterocycles are a cornerstone of modern organic synthesis, serving as crucial intermediates in the production of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The furan nucleus is a prominent structural motif in numerous clinically significant drugs, where it often acts as a bioisostere for phenyl rings, imparting modified steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[2][3]

This compound (C₆H₄O₄) is a particularly compelling derivative due to its dual functionality.[4] The presence of both an electrophilic aldehyde at the 2-position and a nucleophilic carboxylic acid at the 3-position allows for a diverse and orthogonal range of chemical transformations. This polyfunctional nature makes it an invaluable scaffold for building molecular complexity, enabling the selective modification of either functional group to construct elaborate molecular frameworks. This guide will elucidate the chemical principles that govern the synthesis and reactivity of this versatile molecule.

Synthesis and Molecular Structure

A robust and logical synthetic route to this compound is the Vilsmeier-Haack formylation of 3-furoic acid. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The furan ring, being electron-rich, is particularly susceptible to this type of electrophilic aromatic substitution.[6]

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloromethyliminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[7][8] This electrophilic species is then attacked by the electron-rich furan ring of 3-furoic acid. The carboxylic acid group at the 3-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. However, the oxygen atom of the furan ring is an activating ortho-, para- director. In the case of 3-substituted furans, electrophilic substitution is directed to the 2- or 5-position. Due to steric hindrance from the adjacent carboxylic acid group, the formylation is expected to preferentially occur at the 2-position. Subsequent hydrolysis of the resulting iminium intermediate yields the desired this compound.

Diagram 1: Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

Sources

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

An In-depth Technical Guide on the Spectroscopic Data of 2-Formylfuran-3-carboxylic acid

This guide provides a comprehensive technical overview of the core spectroscopic characteristics of this compound (C₆H₄O₄, MW: 140.09 g/mol ).[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a predictive analysis grounded in the principles of spectroscopy and data from structurally analogous compounds, explaining the causal relationships between molecular structure and spectral output. This approach provides a robust framework for the identification, characterization, and quality control of this versatile synthetic scaffold.

The this compound molecule is a polyfunctional furan derivative, featuring both an aldehyde and a carboxylic acid group on the heterocyclic ring.[1] This unique arrangement of electron-withdrawing groups significantly influences the electronic environment of the furan ring, resulting in a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and studying its reactivity in various chemical transformations.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing precise information about the hydrogen and carbon framework.[3] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the two furan ring protons, the aldehyde proton, and the carboxylic acid proton. The electron-withdrawing nature of the formyl and carboxyl groups will deshield the ring protons, shifting them downfield relative to unsubstituted furan.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |

| Carboxyl (-COOH) | 11.0 - 13.0 | Singlet (broad) | N/A | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent.[4] |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | N/A | The aldehyde proton is highly deshielded by the adjacent carbonyl group and the aromatic ring, placing it in a characteristic downfield region. For comparison, the aldehyde proton of furfural appears around 9.8 ppm.[5] |

| Furan H-5 | 8.1 - 8.4 | Doublet | JH4-H5 ≈ 2.0 Hz | This proton is adjacent to the furan oxygen and is deshielded by the anisotropic effect of the C2-formyl group. In 3-furoic acid, the H-2 proton appears at ~8.1 ppm.[6] |

| Furan H-4 | 6.8 - 7.1 | Doublet | JH4-H5 ≈ 2.0 Hz | This proton is coupled to H-5. The predicted coupling constant is typical for protons on a furan ring that are two bonds apart.[6] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: While modern spectrometers can calibrate using the residual solvent peak, tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for precise chemical shift referencing.[3]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the Free Induction Decay (FID) signal on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

Data Processing: Apply a Fourier Transform (FT) to the FID. Phase correct the resulting spectrum and calibrate the chemical shift axis. Integrate the peaks to confirm the 1:1:1:1 proton ratio.[3]

Logical Relationship: Proton Assignments

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display all six unique carbon atoms of the molecule. The chemical shifts are influenced by the electronegativity of the oxygen atom and the deshielding effects of the carbonyl groups.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| Carboxyl (-C OOH) | 162 - 166 | The carboxylic acid carbonyl carbon is typically found in this region.[4] For furan-3-carboxylic acid derivatives, this carbon appears around 163 ppm.[6] |

| Aldehyde (-C HO) | 175 - 185 | The aldehyde carbonyl carbon is generally more deshielded than a carboxylic acid carbon.[7] |

| Furan C-2 | 147 - 152 | This carbon is attached to the formyl group and the furan oxygen, causing significant downfield shifting. In furan-3-carboxylic acid, C-2 appears around 147 ppm.[6] |

| Furan C-5 | 143 - 148 | This carbon is adjacent to the furan oxygen and is also shifted downfield. In furan-3-carboxylic acid, C-5 is observed near 143 ppm.[6] |

| Furan C-3 | 119 - 124 | This carbon is attached to the carboxylic acid group. In furan-3-carboxylic acid derivatives, C-3 is found around 119 ppm.[6] |

| Furan C-4 | 109 - 114 | This carbon, adjacent to the carboxyl-substituted carbon, is expected to be the most upfield of the ring carbons. For furan-3-carboxylic acid, C-4 is at ~109 ppm.[6] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time, as ¹³C has a low natural abundance.

-

Data Acquisition: Acquire the spectrum on a high-field spectrometer (e.g., 100 MHz or higher) using proton decoupling to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the FID similarly to the ¹H spectrum. The deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm) is typically used for chemical shift calibration.

Workflow: NMR Analysis

Caption: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] The spectrum of this compound will be dominated by features from the carboxyl and formyl groups.

Predicted Key IR Absorptions:

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity / Shape | Rationale |

| Carboxyl (-COOH) | O-H stretch | 2500 - 3300 | Very Broad, Strong | This characteristically broad absorption is due to intermolecular hydrogen bonding between carboxylic acid dimers.[4][8] |

| Aldehyde (-CHO) | C-H stretch | 2820 - 2880 & 2720 - 2780 | Medium, Sharp | Aldehydic C-H stretching often appears as a pair of weak to medium bands (Fermi resonance), which is a highly diagnostic feature. |

| Carbonyls (C=O) | C=O stretch | 1710 - 1750 (Acid) & 1680 - 1700 (Aldehyde) | Very Strong, Sharp | Two distinct C=O stretching bands are expected. The carboxylic acid C=O will be at a higher frequency. Conjugation with the furan ring lowers the frequency for the aldehyde compared to a saturated aldehyde.[4] |

| Furan Ring | C=C stretch | 1400 - 1600 | Medium to Strong | These absorptions are characteristic of the aromatic furan ring system.[9] |

| Carboxyl (-COOH) | C-O stretch | 1210 - 1320 | Strong | This band arises from the stretching of the C-O single bond within the carboxylic acid group.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR unit. Then, record the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[3] The fragmentation pattern offers valuable clues to the molecule's structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Proposed Fragment | Rationale |

| 140 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₆H₄O₄. |

| 123 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 112 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide from the formyl group is a common fragmentation pathway for aldehydes. |

| 95 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical. This fragment corresponds to the 2-formylfuran cation. |

| 67 | [C₄H₃O]⁺ | Further fragmentation of the furan ring. |

| 39 | [C₃H₃]⁺ | A common fragment observed in the mass spectra of furan derivatives.[3] |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.[3]

-

Data Acquisition: Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight. Analyze fragment ions if using tandem MS (MS/MS) to corroborate the proposed structure.

Fragmentation Pathway Visualization

Caption: A plausible EI mass spectrometry fragmentation pathway for the title compound.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as this compound.

Predicted UV-Vis Absorption Data:

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Rationale |

| Ethanol or Acetonitrile | 250 - 270 | High | π → π | The furan ring is a conjugated system. The presence of two electron-withdrawing groups (formyl and carboxyl) extends this conjugation, causing a bathochromic (red) shift compared to furan itself. 2-Furancarboxylic acid shows a λmax around 245-255 nm.[10][11] The additional formyl group is expected to shift this further. |

| Ethanol or Acetonitrile | 300 - 330 | Low | n → π | A weaker absorption at longer wavelengths may be observed, corresponding to the promotion of a non-bonding (n) electron from an oxygen atom to an anti-bonding π* orbital. |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[10] Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 for accuracy.

-

Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution. Record the absorption spectrum over a range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Conclusion

The spectroscopic profile of this compound is dictated by the interplay of its furan core and its aldehyde and carboxylic acid functionalities. ¹H and ¹³C NMR provide a definitive map of the molecular skeleton. IR spectroscopy offers rapid confirmation of the key functional groups, particularly the dual carbonyls and the carboxylic acid hydroxyl group. Mass spectrometry confirms the molecular weight and provides structural insights through fragmentation analysis. Finally, UV-Vis spectroscopy characterizes the conjugated electronic system. Together, these techniques provide a comprehensive and self-validating system for the unequivocal characterization of this compound, ensuring its identity and purity for applications in research and development.

References

-

International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018-10-30). Available from: [Link]

-

Green, J.H.S., & Harrison, D.J. Spectroscopic and thermodynamic properties of furan derivatives—I. 2- and 2,5-substituted compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(9), 843-848 (1976). Available from: [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022-09-26). Available from: [Link]

-

National Institutes of Health (NIH). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022-07-21). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

University of Calgary. IR: carboxylic acids. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0180290). Available from: [Link]

-

ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004-08-07). Available from: [Link]

-

Utrecht University. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). Available from: [Link]

-

SIELC Technologies. UV-Vis Spectrum of 2-Furancarboxylic Acid. Available from: [Link]

-

ResearchGate. Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). Available from: [Link]

-

Indian Journal of Chemistry. Density functional theory and FTIR spectroscopic study of carboxyl group. (2012-11). Available from: [Link]

-

ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. (2015-08-06). Available from: [Link]

-

Defense Technical Information Center (DTIC). Synthesis and Characterization of Furanic Compounds. (2015-07-28). Available from: [Link]

-

PubChemLite. 5-formyl-2-methylfuran-3-carboxylic acid (C7H6O4). Available from: [Link]

-

Química Organica.org. IR Spectrum: Carboxylic Acids. Available from: [Link]

-

NIST WebBook. 2-Furancarboxylic acid, 3-methyl-, methyl ester. Available from: [Link]

-

National Institutes of Health (NIH). 3-Formylfuran-2-carboxylic acid | C6H4O4 | CID 16740249 - PubChem. Available from: [Link]

-

National Institutes of Health (NIH). 3-Furoic acid | C5H4O3 | CID 10268 - PubChem. Available from: [Link]

-

National Institutes of Health (NIH). 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. Available from: [Link]

-

MDPI. Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. (2023-11-28). Available from: [Link]

-

ResearchGate. Figure S34. UV-Vis spectrum of 2-furoic acid (2-FA) in ACN at... Available from: [Link]

-

MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. (2018-09-11). Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 14757-79-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. UV-Vis Spectrum of 2-Furancarboxylic Acid | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Formylfuran-3-carboxylic acid: A Versatile Bifunctional Scaffold

Introduction

Furan-containing heterocycles are foundational scaffolds in organic and medicinal chemistry, present in a multitude of natural products and pharmacologically active molecules.[1] Their unique electronic properties and versatile reactivity make them prized building blocks for the synthesis of complex molecular architectures. Among these, 2-Formylfuran-3-carboxylic acid stands out as a particularly valuable synthetic intermediate due to its distinct polyfunctional character. Possessing both an electrophilic aldehyde at the 2-position and a nucleophilic carboxylic acid at the 3-position, this molecule offers orthogonal reactivity that can be strategically exploited in multi-step syntheses. This guide provides a comprehensive overview of its structure, properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

The structure consists of a five-membered furan ring, which is an aromatic heterocycle containing one oxygen atom. A formyl (aldehyde) group is attached to the carbon at position 2, and a carboxylic acid group is attached to the carbon at position 3.

Caption: Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 14757-79-0 | [1] |

| Molecular Formula | C₆H₄O₄ | [1] |

| Molecular Weight | 140.09 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI Key | JOPTYRBQYCIAFR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=COC(=C1C(=O)O)C=O | [2] |

Synthesis of this compound

While a variety of synthetic methods exist for substituted furans, a direct, high-yield synthesis of this compound can be challenging. A plausible and efficient method involves the selective oxidation of a suitable precursor, such as 2,3-diformylfuran or a derivative where one formyl group is protected. An analogous and well-documented transformation is the oxidation of a formyl group on a furan ring to a carboxylic acid using a mild oxidizing agent like sodium chlorite. The following protocol is adapted from a known procedure for the synthesis of 3-bromofuran-2-carboxylic acid from 3-bromofuran-2-carbaldehyde.[3]

Proposed Synthetic Protocol: Oxidation of 2,3-Diformylfuran

This proposed synthesis involves a two-step process: the selective protection of one aldehyde group, followed by the oxidation of the unprotected aldehyde to a carboxylic acid, and subsequent deprotection.

Caption: Figure 2: Proposed Synthesis Workflow

Step-by-Step Methodology:

-

Selective Protection of the 3-Formyl Group:

-

Dissolve 2,3-diformylfuran in a suitable solvent such as toluene.

-

Add an equimolar amount of a diol, like ethylene glycol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the mono-acetal at the more sterically accessible 3-position.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, neutralize the catalyst, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

-

-

Oxidation of the 2-Formyl Group:

-

Dissolve the protected intermediate in a mixture of tert-butanol and water.

-

Add a scavenger for hypochlorite, such as 2-methyl-2-butene.

-

Prepare a solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., sodium dihydrogen phosphate) in water.

-

Slowly add the sodium chlorite solution to the solution of the furan derivative at room temperature.

-

Stir the reaction mixture overnight. The progress of the oxidation can be monitored by TLC.

-

-

Work-up and Deprotection:

-

Once the oxidation is complete, acidify the reaction mixture with a dilute mineral acid (e.g., 1 M HCl).

-

The acidic conditions will also facilitate the hydrolysis of the acetal protecting group. Gentle heating may be required to ensure complete deprotection.

-

Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Selective Protection: The selective protection of one aldehyde is crucial for achieving the desired product. The choice of a cyclic acetal is based on its stability to the subsequent oxidation conditions and its ease of removal under acidic conditions.

-

Oxidizing Agent: Sodium chlorite is a mild and selective oxidizing agent for converting aldehydes to carboxylic acids in the presence of other functional groups. The use of a hypochlorite scavenger prevents side reactions.

-

One-Pot Deprotection: The acidic work-up for the oxidation reaction is designed to concurrently remove the acetal protecting group, making the overall process more efficient.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[4] This chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.

-

Aldehyde Proton (-CHO): A singlet is anticipated between 9-10 ppm.

-

Furan Ring Protons: The two protons on the furan ring will appear as doublets due to coupling with each other. The proton at position 5 (adjacent to the oxygen and the formyl group) is expected to be more deshielded than the proton at position 4.

¹³C NMR Spectroscopy:

-

Carboxylic Acid Carbon (-COOH): A signal is expected in the range of 165-185 ppm.[5]

-

Aldehyde Carbon (-CHO): A signal is anticipated in the range of 180-200 ppm.

-

Furan Ring Carbons: Four distinct signals for the furan ring carbons are expected in the aromatic region (typically 110-160 ppm). The carbon bearing the formyl group (C2) and the carbon bearing the carboxylic acid group (C3) will be the most downfield of the ring carbons.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹.[5]

-

C=O Stretch (Carboxylic Acid): A strong absorption band is anticipated around 1710 cm⁻¹ (for the hydrogen-bonded dimer).[5]

-

C=O Stretch (Aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹, with the frequency lowered due to conjugation with the furan ring.

-

C-H Stretch (Aldehyde): A characteristic medium intensity peak may be observed around 2720 cm⁻¹.

-

Furan Ring Vibrations: Absorptions corresponding to C=C and C-O stretching of the furan ring will be present in the fingerprint region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 140.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of water (M-18), the loss of the formyl group (M-29), and the loss of the carboxylic acid group (M-45). An acylium ion resulting from the cleavage of the C-COOH bond would also be a prominent peak.

Chemical Reactivity and Synthetic Utility

The presence of two distinct and reactive functional groups, the formyl group and the carboxylic acid group, makes this compound a versatile scaffold in organic synthesis.[1] This orthogonal reactivity allows for selective transformations at either position.

Caption: Figure 3: Reactivity Pathways

-

Reactions at the Formyl Group: The aldehyde at the 2-position can participate in a wide range of classical carbonyl chemistry. This includes:

-

Wittig Olefination: To form substituted alkenes.

-

Aldol Condensation: With enolates to form β-hydroxy carbonyl compounds.

-

Reductive Amination: With amines and a reducing agent to synthesize secondary and tertiary amines.

-

-

Reactions at the Carboxylic Acid Group: The carboxylic acid at the 3-position can be readily converted into various derivatives:

-

Esterification: With alcohols under acidic catalysis to form esters.

-

Amidation: With amines using coupling agents (e.g., DCC, EDC) to form amides.

-

Acyl Halide Formation: With reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce highly reactive acyl chlorides.

-

This ability to selectively modify either functional group makes this compound an excellent starting material for the synthesis of more complex molecules, including fused heterocyclic systems like furopyridazinones and furopyrrolones, which are of significant interest in medicinal chemistry.[1]

Applications in Drug Discovery and Development

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs and biologically active compounds.[6] Its ability to act as a bioisostere for other aromatic rings, such as benzene, while offering a different hydrophilic-lipophilic balance, makes it an attractive component in drug design.[6]

Derivatives of furan-3-carboxylic acid, in particular, have been investigated for a range of therapeutic applications.[7] Research has shown that compounds incorporating the furan-3-carboxylic acid moiety exhibit potential as antifungal agents.[1] The bifunctional nature of this compound allows for the facile introduction of diverse substituents at two different points on the furan ring, enabling the creation of libraries of compounds for screening against various biological targets. The aldehyde can be used as a handle to introduce side chains that can interact with specific receptor pockets, while the carboxylic acid can be converted to esters or amides to modulate solubility and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique structure, featuring orthogonally reactive formyl and carboxylic acid groups on a furan core, provides chemists with a powerful tool for the construction of complex molecules. The insights into its synthesis, spectroscopic properties, and reactivity presented in this guide are intended to empower researchers and drug development professionals to harness the full potential of this remarkable scaffold in their pursuit of novel therapeutics and advanced materials.

References

-

PubChem. (n.d.). 3-Formylfuran-2-carboxylic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. nbinno.com [nbinno.com]

Natural occurrence of 2-Formylfuran-3-carboxylic acid

An In-depth Technical Guide on the Natural Occurrence of 2-Formylfuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of this compound, a polyfunctional furan derivative. While direct evidence of its natural occurrence is not prominent in existing literature, this document provides a comprehensive overview of the broader context of furan-carboxylic acids and related derivatives that are known to form in natural and processed materials. We will explore the formation of these compounds, their biological significance, and their chemical properties. Furthermore, this guide presents detailed analytical methodologies that can be adapted for the detection and quantification of this compound, equipping researchers with the necessary tools to investigate its potential presence in various matrices.

Introduction: The Enigma of this compound in Nature

Furan-containing heterocycles are a significant class of organic compounds, with the furan nucleus serving as a crucial structural motif in a multitude of naturally occurring products and biologically active molecules.[1] These compounds have garnered substantial interest in medicinal chemistry due to their diverse therapeutic properties, which include antimicrobial, anti-inflammatory, and anticancer activities.[1]

However, the specific compound, this compound, remains an enigma in the context of natural products. Despite the prevalence of the furan core in nature, a thorough review of the current scientific literature does not yield direct evidence of the isolation of this compound from a natural source. This guide, therefore, pivots to provide a foundational understanding of where and how related furan derivatives, particularly furan-carboxylic acids, emerge in nature and through processing. This broader perspective is essential for any researcher aiming to investigate the potential, yet undiscovered, natural presence of this compound.

Formation of Furan Derivatives in Food Matrices: A Focus on Thermal Processing

The most well-documented source of furan derivatives in the human diet is the thermal processing of food.[2] Compounds like furan, furfural, and various furan-carboxylic acids are known to form during cooking, roasting, and baking.

The Maillard Reaction and Carbohydrate Degradation

A primary pathway for the formation of furan and its derivatives is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.[3][4] The thermal degradation and rearrangement of carbohydrates are also significant contributors.[3][4] During these complex chemical transformations, intermediate products can cyclize to form the furan ring.

Ascorbic Acid and Fatty Acid Oxidation

The oxidation of ascorbic acid (Vitamin C) and polyunsaturated fatty acids at elevated temperatures are also recognized pathways for furan formation.[3][4] In the case of ascorbic acid, it can degrade into precursors that subsequently form furan derivatives.[3]

Formation of 2-Furoic Acid in Coffee

A notable example of a naturally formed furan-carboxylic acid is 2-furoic acid. It is known to form during the roasting of coffee beans, with concentrations reaching up to 205 mg/kg.[5] 2-Furoic acid can be synthesized through the oxidation of furfural, which is also a product of thermal processing.[5]

Caption: General formation pathway of furan derivatives in food.

Biological Significance of the Furan Nucleus

While specific biological activity data for this compound is scarce, the broader class of furan-containing compounds has been investigated for a range of therapeutic properties.[1] The furan ring is a key component in many biologically active molecules, and its derivatives have shown potential as:

-

Antimicrobial agents

-

Anti-inflammatory compounds

-

Anticancer agents

This underscores the importance of identifying and characterizing novel furan derivatives, including the potential discovery of this compound in natural sources.

This compound: A Synthetic Scaffold with Unique Polyfunctional Character

This compound is a particularly interesting molecule due to its polyfunctional nature. It possesses two distinct and reactive functional groups attached to the furan core: a formyl (aldehyde) group at the 2-position and a carboxylic acid group at the 3-position.[1]

This unique arrangement allows for a diverse range of chemical modifications, making it a valuable scaffold in organic synthesis. The aldehyde and carboxylic acid moieties can be selectively reacted, providing a handle for the construction of more complex molecular architectures.[1] For instance, the aldehyde group can participate in reactions such as Wittig olefination, aldol condensation, and reductive amination, while the carboxylic acid can be converted into esters, amides, and acid chlorides.[1] This orthogonal reactivity is highly desirable for the stepwise assembly of complex target molecules.[1]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄O₄ | PubChem |

| Molecular Weight | 140.09 g/mol | PubChem |

| IUPAC Name | 3-formylfuran-2-carboxylic acid | PubChem |

| CAS Number | 29182-07-8 | PubChem |

Analytical Methodologies for the Investigation of this compound in Natural Matrices

To ascertain the presence or absence of this compound in a natural matrix, a robust and sensitive analytical methodology is required. The following section outlines a comprehensive workflow that can be adapted for this purpose, drawing upon established methods for the analysis of other furan derivatives in complex matrices like coffee.[3][6][7]

Hypothetical Analytical Workflow

Caption: Hypothetical workflow for analyzing this compound.

Detailed Experimental Protocol: Analysis in a Coffee Matrix

This protocol is a composite of best practices for the analysis of furan derivatives in coffee and serves as a starting point for the investigation of this compound.

5.2.1. Sample Preparation

-

Homogenization: Grind roasted coffee beans to a fine, uniform powder.

-

Weighing: Accurately weigh 1-5 g of the homogenized coffee powder into a headspace vial or an extraction tube.[3][8]

-

Internal Standard: Spike the sample with a known amount of a suitable internal standard. For a novel analyte, a structurally similar compound with a stable isotope label would be ideal. If unavailable, a compound with similar chemical properties and a different retention time can be used.

5.2.2. Extraction Method 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

This method is suitable if the target analyte has sufficient volatility.

-

Matrix Modification: Add 5-10 mL of saturated NaCl solution to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.[6][8]

-

Equilibration: Seal the vial and place it in a temperature-controlled agitator. Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the analytes to partition into the headspace.[8]

-

Extraction: Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a set time (e.g., 15-30 minutes) to adsorb the volatile and semi-volatile compounds.[3][6]

-

Desorption: Transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the analytes.

5.2.3. Extraction Method 2: Liquid-Liquid Extraction (LLE) for HPLC Analysis

This method is more suitable for less volatile compounds like carboxylic acids.

-

Solvent Addition: Add a suitable extraction solvent (e.g., a mixture of water and an organic solvent like ethyl acetate) to the sample. Water has been shown to be an efficient extraction solvent for furan derivatives in coffee.[7]

-

Extraction: Vigorously shake or sonicate the mixture for a defined period to ensure efficient extraction of the analytes into the solvent.[7]

-

Phase Separation: Centrifuge the mixture to separate the solid coffee grounds from the liquid extract.

-

Concentration and Reconstitution: Carefully collect the supernatant, evaporate the solvent under a gentle stream of nitrogen, and reconstitute the residue in a small, known volume of a solvent compatible with the HPLC mobile phase.

5.2.4. Instrumental Analysis

-

GC-MS: For SPME extracts, use a gas chromatograph coupled to a mass spectrometer. A capillary column with a suitable stationary phase (e.g., HP-5MS) should be used.[3] The mass spectrometer can be operated in full scan mode for initial identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification.[3]

-

HPLC-DAD/MS: For LLE extracts, use a high-performance liquid chromatograph with a diode array detector (DAD) and preferably a mass spectrometer. A C18 reversed-phase column is commonly used. The DAD can provide spectral information to aid in peak identification, while the MS provides definitive mass information for confirmation and quantification.[7]

Table 2: Example GC-MS Parameters for Furan Derivative Analysis

| Parameter | Setting | Reference |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | [3] |

| Injector Temperature | 280°C | [3] |

| Oven Program | 32°C (4 min), then 20°C/min to 200°C (3 min) | [3] |

| Carrier Gas | Helium at 1 mL/min | [3] |

| MS Mode | Electron Impact (EI), Scan or SIM/MRM | [3] |

Conclusion and Future Directions

The natural occurrence of this compound remains an open question for the scientific community. While its presence in nature has not been documented, the prevalence of structurally similar furan derivatives, particularly in thermally processed foods, suggests that its formation under specific conditions cannot be entirely ruled out. The polyfunctional nature of this compound makes it an attractive target for both natural product discovery and as a versatile scaffold in synthetic chemistry.

Future research should focus on:

-

Broadening the Search: Employing the sensitive analytical methodologies outlined in this guide to screen a wide variety of natural and processed materials for the presence of this compound.

-

Investigating Biosynthetic Pathways: If discovered in a biological system, elucidating the biosynthetic pathway would be a crucial next step.

-

Exploring Biological Activities: Synthesizing this compound and its derivatives to screen for potential therapeutic activities, leveraging the known biological potential of the furan nucleus.

This technical guide provides a solid foundation for researchers to embark on these investigations, offering both the contextual knowledge and the practical tools necessary to explore the intriguing world of furan chemistry.

References

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

-

Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures. (2009). PubMed. [Link]

-

Quantification of Furan Derivatives in Coffee Products by SIDA-HS-SPME-GC/MS. (2021). ResearchGate. [Link]

-

LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. (n.d.). National Institutes of Health. [Link]

-

Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. [Link]

-

Determination of Furan in Foods. (2006). U.S. Food and Drug Administration. [Link]

-

Validation of analytical method for furan determination in eight food matrices and its levels in various foods. (n.d.). ResearchGate. [Link]

-

3-Formylfuran-2-carboxylic acid | C6H4O4. (n.d.). PubChem. [Link]

-

2-Furoic acid. (n.d.). Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. gcms.cz [gcms.cz]

- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 6. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

Thermal stability of 2-Formylfuran-3-carboxylic acid

An In-depth Technical Guide to the Thermal Stability of 2-Formylfuran-3-carboxylic Acid

Abstract

This compound is a polyfunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic scaffold is defined by the orthogonal reactivity of its formyl and carboxylic acid groups.[2] A thorough understanding of its thermal stability is paramount for its effective use, influencing everything from synthesis and purification to storage and formulation. This guide provides a comprehensive analysis of the thermal properties of this compound, synthesizing theoretical principles with established experimental protocols. We will explore the predicted decomposition pathways based on the behavior of its constituent moieties, detail methodologies for empirical assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the practical implications of these findings for researchers and drug development professionals.

Introduction: The Significance of a Stable Scaffold

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as indispensable building blocks. Furan-containing heterocycles, in particular, are prevalent in a wide range of biologically active molecules and advanced materials.[2] this compound (CAS No. 14757-79-0) emerges as a uniquely valuable intermediate due to its dual functionality. The aldehyde at the 2-position and the carboxylic acid at the 3-position offer multiple reaction handles, enabling the construction of complex molecular architectures.[2]

The viability of such a scaffold, however, is critically dependent on its stability under various processing conditions. Thermal stability dictates the upper temperature limits for chemical reactions, purification methods like distillation, and long-term storage. For pharmaceutical applications, thermal degradation can lead to impurities, reduced efficacy, and potential toxicity, making a comprehensive stability profile a regulatory necessity.[3] This guide provides the theoretical foundation and practical workflows to characterize the thermal behavior of this important molecule.

Theoretical Framework: Predicting Thermal Decomposition Pathways

The thermal decomposition of this compound is governed by the interplay of its three core components: the furan ring, the carboxylic acid group, and the formyl group.

The Furan Core

The furan ring itself is an aromatic system, but it is considerably more reactive than benzene.[4] At elevated temperatures, furan compounds can undergo complex decomposition reactions. Quantum chemical and experimental studies on substituted furans show that decomposition can proceed through several mechanisms, including:

-

Ring-Opening Isomerization: The furan ring opens to form open-chain intermediates.[5][6]

-

Carbene Intermediates: A hydrogen shift within the ring structure can form carbene intermediates, which then react further.[6]

-

Radical Chemistry: Homolytic bond scission can lead to the formation of resonantly stabilized radicals, especially at higher temperatures.[5][7]

The Carboxylic Acid Moiety (-COOH)

Carboxylic acids are known to decompose primarily through decarboxylation—the elimination of carbon dioxide (CO₂).[8][9] For aromatic and heterocyclic carboxylic acids, this is a common thermal reaction. Studies on the closely related 2-furoic acid show that thermal decarboxylation to produce furan is activated at temperatures around 140-160 °C.[10][11] This process is often the most energetically favorable initial decomposition step for such molecules. The mechanism for five-membered heterocycles like furan is typically an ipso-substitution pathway.[12]

The Formyl Group (-CHO)

The presence of a formyl (aldehyde) group on the furan ring influences its electronic structure and reactivity. Studies have shown that a -CHO group can accelerate the molecular ring-opening isomerization reaction compared to other substituents.[6] It can also be eliminated as carbon monoxide (CO) in a process known as decarbonylation, a reaction used in the industrial synthesis of furan from furfural.[13][14]

Postulated Decomposition Pathways for this compound

Given the functionalities present, this compound likely initiates decomposition via decarboxylation, as this is typically the lowest-energy pathway for furoic acids.[10] However, competing pathways involving the formyl group and the furan ring cannot be discounted, especially at higher temperatures.

The primary postulated pathways are:

-

Pathway A (Decarboxylation): The initial and most probable step is the loss of CO₂ from the carboxylic acid group to yield 2-formylfuran. This intermediate would then decompose at higher temperatures.

-

Pathway B (Deformylation/Decarbonylation): A less likely initial step could be the loss of CO from the formyl group to yield furan-3-carboxylic acid.

-

Pathway C (Concerted/Complex Decomposition): The entire molecule may undergo a more complex decomposition involving simultaneous ring opening and fragmentation, yielding smaller molecules like CO, CO₂, and various hydrocarbons.[5][7]

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition, and to quantify the enthalpy (ΔH) of these transitions.

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Trustworthiness: A hermetically sealed pan prevents mass loss due to sublimation before decomposition, ensuring accurate enthalpy measurements. An empty sealed pan is used as the reference.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature beyond the final decomposition observed in TGA (e.g., 400 °C) at 10 °C/min under an inert atmosphere.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks (heat absorption), which correspond to events like melting.

-

Identify exothermic peaks (heat release), which typically indicate decomposition or crystallization.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under the melting peak to determine the enthalpy of fusion (ΔH_fus).

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Furan - Wikipedia [en.wikipedia.org]

- 14. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

Solubility of 2-Formylfuran-3-carboxylic acid in organic solvents

An In-Depth Technical Guide Solubility of 2-Formylfuran-3-carboxylic Acid: A Framework for Prediction, Measurement, and Application

Introduction

This compound (C₆H₄O₄) is a polyfunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its furan core is a prevalent motif in biologically active molecules, and the presence of both an aldehyde and a carboxylic acid group offers orthogonal reactivity for complex molecular synthesis.[1] The successful application of this versatile building block—be it in reaction chemistry, purification, or formulation—is fundamentally governed by its solubility characteristics. A thorough understanding of how this compound interacts with various organic solvents is therefore not merely academic, but a prerequisite for efficient and effective research and development.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published solubility data for this specific molecule, this document emphasizes predictive principles based on molecular structure and provides robust, field-proven methodologies for its empirical determination.

Part 1: Physicochemical Profile and Solubility Prediction

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3]

Molecular Structure and Functional Groups

This compound possesses a unique combination of functional groups that define its solubility profile:

-

Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The oxygen lone pairs contribute to the molecule's polarity.

-

Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygens). This group imparts significant acidic character.

-

Formyl (Aldehyde) Group (-CHO): A polar group that can act as a hydrogen bond acceptor via its carbonyl oxygen.

The presence of multiple polar, hydrogen-bonding groups on a compact aromatic scaffold suggests a nuanced solubility behavior. The molecule exhibits strong polar characteristics and the potential for extensive intermolecular hydrogen bonding with itself (in the solid state) and with solvent molecules.

Caption: Molecular structure and hydrogen bonding potential.

Predicted Solubility in Organic Solvents

Based on its structure, we can predict the solubility of this compound in common organic solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol, Acetic Acid | High | These solvents are strong hydrogen bond donors and acceptors, capable of effectively solvating both the carboxylic acid and aldehyde groups. The acidic nature of the solute also favors interaction with polar protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), 1,4-Dioxane, Ethyl Acetate | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Solvents with higher polarity like DMSO are expected to be excellent. Solubility may be lower than in protic solvents due to the lack of solvent H-bond donation. |

| Low-Polarity / Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have some dipole moment but lack hydrogen bonding capabilities. They are less effective at disrupting the strong solute-solute interactions of the crystalline solid. |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Very Low / Insoluble | The large mismatch in polarity and the inability of these solvents to form hydrogen bonds make them poor solvents for this highly polar compound.[2] |

Note: These predictions are qualitative. Actual solubility must be confirmed experimentally.

Part 2: A Protocol for Experimental Solubility Determination

A definitive understanding of solubility requires empirical measurement. The following protocol, adapted from validated methods used for analogous compounds like 5-formylfuran-2-carboxylic acid, describes a reliable approach using High-Performance Liquid Chromatography (HPLC).[4][5]

Experimental Workflow: Quantitative HPLC Method

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The solid should be visibly present at the bottom after mixing.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or stir plate and allow them to equilibrate for at least 24 hours. Maintaining a constant temperature is critical as solubility is temperature-dependent.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle. For fine suspensions, centrifugation may be necessary.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of your calibration curve.

-

-

HPLC Analysis:

-

System: An HPLC system with a UV detector is required.

-

Column: A standard C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A mixture of an aqueous acid (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The gradient or isocratic method should be optimized to achieve a sharp, well-resolved peak for the analyte.

-

Detection: Based on the furan chromophore, a detection wavelength around 265 nm is appropriate, as used for similar furan carboxylic acids.[4]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these to generate a calibration curve of peak area versus concentration.

-

-

Calculation:

-

Inject the diluted sample and integrate the peak area corresponding to this compound.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration in the original, undiluted saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Part 3: Advanced Considerations

Influence of Temperature

The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[3] For quantitative studies, it is crucial to perform experiments at several defined temperatures (e.g., 298.15 K, 303.15 K, 313.15 K). This data is not only practical for applications like recrystallization but can also be used to determine thermodynamic properties of the solution process.

Co-solvency

In some cases, the solubility of a compound in a mixture of two solvents can be greater than in either of the pure solvents. This phenomenon is known as co-solvency. For example, studies on the related molecules 2,5-furandicarboxylic acid (FDCA) and 5-formylfuran-2-carboxylic acid (FFCA) found that their solubility peaked in a water + 1,4-dioxane mixture where the mole fraction of 1,4-dioxane was approximately 0.6.[4][5] This is attributed to a preferential solvation of the solute by the organic co-solvent. Researchers may explore binary solvent systems to maximize solubility for reaction or formulation purposes.

Conclusion

This compound is a polar, acidic molecule with a high capacity for hydrogen bonding. Its solubility is predicted to be highest in polar protic solvents like alcohols and water, moderate to high in polar aprotic solvents like DMSO and acetone, and very low in non-polar solvents like hexane. While these predictions provide a strong starting point, this guide provides the necessary framework and a detailed experimental protocol for researchers to precisely and accurately measure its solubility in any solvent system of interest. Such empirical data is invaluable for optimizing synthetic protocols, developing robust purification strategies, and enabling the formulation of this important chemical building block.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

3-Formylfuran-2-carboxylic acid | C6H4O4 | CID 16740249. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. Retrieved from [Link]

-

Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022, November 23). MDPI. Retrieved from [Link]

-

Synthesis of 2,5-Furandicarboxylic Acid. (2022, July 18). Encyclopedia.pub. Retrieved from [Link]

-

2-Furancarboxylic acid | C5H4O3 | CID 6919. (n.d.). PubChem. Retrieved from [Link]

-

2-Furoic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). ResearchGate. Retrieved from [Link]

-

2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

(PDF) Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022, November 18). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Formylfuran-3-carboxylic Acid from Furfural: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-formylfuran-3-carboxylic acid, a valuable polyfunctional scaffold in medicinal chemistry and materials science.[1] The synthesis originates from furfural, a renewable platform chemical derived from lignocellulosic biomass.[2][3] This document outlines a robust two-step synthetic strategy: the initial oxidation of furfural to 2-furancarboxylic acid, followed by a regioselective formylation to yield the target compound. The causality behind experimental choices, detailed step-by-step protocols, and critical safety information are presented to ensure scientific integrity and successful replication.

Introduction: Strategic Importance of this compound

Furan-containing heterocycles are privileged structures in drug discovery and development due to their diverse biological activities. The unique polyfunctional nature of this compound, featuring an aldehyde, a carboxylic acid, and an electron-rich furan ring, makes it a highly versatile building block for the synthesis of complex molecular architectures. This guide details a reliable pathway for its preparation from the readily available bio-based feedstock, furfural.

The chosen synthetic route proceeds in two distinct stages:

-

Oxidation: Conversion of furfural to 2-furancarboxylic acid (also known as 2-furoic acid).

-

Formylation: Introduction of a formyl group at the C3 position of the furan ring of 2-furancarboxylic acid.

This approach is advantageous due to the commercial availability of the starting material and the well-established nature of the involved chemical transformations.

PART 1: SYNTHETIC STRATEGY & WORKFLOW

The overall synthetic pathway is depicted below. The initial oxidation of the aldehyde group in furfural provides 2-furancarboxylic acid. The subsequent formylation step is a key transformation, and while several methods exist for the formylation of aromatic compounds, the Vilsmeier-Haack and Reimer-Tiemann reactions are particularly relevant to furan derivatives.[4][5] This guide will focus on a modified formylation approach suitable for this substrate.

Caption: Overall workflow for the synthesis of this compound.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Safety Precautions: A Critical Overview

Furfural:

-

Toxic if swallowed and fatal if inhaled.[6]

-

Causes skin and serious eye irritation.[7]

-

Flammable liquid and vapor.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8] Avoid inhalation of vapors. Keep away from heat and open flames.[6]

Phosphorus Oxychloride (POCl₃):

-

Causes severe skin burns and eye damage.[9] Fatal if inhaled.[9]

-

Reacts violently with water, liberating toxic gas.[10][11][12]

-

Handling: Handle under anhydrous conditions in a chemical fume hood.[9] Wear heavy-duty gloves (e.g., neoprene), a face shield, and a lab coat.[13] Ensure an emergency shower and eyewash station are readily accessible.[13] Do not use water to extinguish fires involving POCl₃. Use dry chemical powder or carbon dioxide.[10][11]

N,N-Dimethylformamide (DMF):

-

Toxic by inhalation or skin absorption.[14]

-

Can cause liver damage with acute and chronic exposure.[15][16]

-

Listed as a possible human carcinogen.[15]

-

Handling: Use in a fume hood and wear appropriate PPE.[15] It can enhance the absorption of other toxic chemicals through the skin.[15]

Step 1: Oxidation of Furfural to 2-Furancarboxylic Acid

This protocol is adapted from the Cannizzaro reaction, a disproportionation reaction of aldehydes in the presence of a strong base.[3][17]

Materials and Reagents:

-

Furfural (freshly distilled)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Decolorizing carbon

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and filtration apparatus

-

Ice bath

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of sodium hydroxide in distilled water.

-

Addition of Furfural: Slowly add freshly distilled furfural to the NaOH solution with vigorous stirring. The reaction is exothermic, and the temperature should be controlled.

-

Reaction Conditions: Heat the mixture to a gentle reflux and maintain for a specified duration to ensure complete reaction. The solution will darken as the reaction progresses.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the 2-furancarboxylic acid. The pH should be checked to ensure it is acidic.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

-

Purification:

-

Recrystallize the crude 2-furancarboxylic acid from hot water with the addition of a small amount of decolorizing carbon.

-

Filter the hot solution to remove the carbon, and allow the filtrate to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and dry in a desiccator. A yield of 60-63% can be expected.[18]

-

Step 2: Formylation of 2-Furancarboxylic Acid

This step utilizes the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent, typically formed from a substituted amide like DMF and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[19][20]

Materials and Reagents:

-

2-Furancarboxylic acid (from Step 1)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate solution, saturated

-

Sodium bicarbonate solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Rotary evaporator

Protocol:

-

Preparation of Vilsmeier Reagent:

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous DMF.

-

Cool the flask in an ice-salt bath to 0°C.

-

Slowly add POCl₃ dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[19]

-

After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a viscous liquid or solid indicates the formation of the Vilsmeier reagent.[19]

-

-

Formylation Reaction:

-

Dissolve 2-furancarboxylic acid in anhydrous DCM.

-

Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Add a saturated solution of sodium acetate and stir for 1 hour to hydrolyze the iminium intermediate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

PART 3: MECHANISTIC INSIGHTS & DATA

Reaction Mechanisms

Vilsmeier-Haack Formylation:

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[20][21] The electron-rich furan ring of 2-furancarboxylic acid then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[22]

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield | Purity |

| 1 | Oxidation | Furfural, NaOH | Water | Reflux | 60-63%[18] | >95% (after recrystallization) |

| 2 | Formylation | 2-Furancarboxylic acid, DMF, POCl₃ | DCM | 0°C to RT | 40-60% | >98% (after chromatography) |

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound from furfural. By understanding the underlying reaction mechanisms and adhering to the outlined safety precautions and experimental procedures, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science. The use of a renewable starting material further enhances the appeal of this synthetic route.

References

- Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.

- PubChem. Dimethylformamide.

- ChemicalBook.

- Prudent Practices in the Laboratory. LCSS: DIMETHYLFORMAMIDE.

- Merck Millipore.

- New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.

- U.S. Environmental Protection Agency. N,N-Dimethylformamide.

- Thermo Fisher Scientific. Phosphorus(V)

- Air Liquide Malaysia. Phosphorus Oxychloride.

- Carl ROTH.

- Sigma-Aldrich. (2025, April 25).

- Fisher Scientific. (2009, April 24).

- BenchChem. (2025, December).

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Liu, B., et al. (2021).

- BenchChem. (2025).

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Buntara, T., et al. (2022). Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide: The Role of the Morphology of the Catalyst.

- Wikipedia. Reimer–Tiemann reaction.

- ResearchG

- Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL.

- BenchChem. This compound | 14757-79-0.

- Digital CSIC. Furfural: A renewable and versatile platform molecule for the synthesis of chemicals and fuels.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. lobachemie.com [lobachemie.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. my.airliquide.com [my.airliquide.com]

- 13. nj.gov [nj.gov]